molecular formula C16H15NO4 B7539458 methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate

methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate

Cat. No. B7539458
M. Wt: 285.29 g/mol
InChI Key: LFWDSHSESHOEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, also known as MQFC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MQFC is a quinoline derivative that has shown promising results in various biological assays, making it a potential candidate for further investigation.

Mechanism of Action

The mechanism of action of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has several advantages for use in laboratory experiments, including its versatility as a fluorescent probe and its potential as a therapeutic agent. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Further research is needed to fully understand the advantages and limitations of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate for use in laboratory experiments.

Future Directions

There are several future directions for the study of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, including its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanisms of action of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate and to optimize its synthesis and purification. Additionally, the development of new derivatives of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate may lead to the discovery of more potent and selective compounds for use in scientific research.

Synthesis Methods

Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate can be synthesized through a multi-step process that involves the condensation of 2-acetylfuran and aniline to form 1-(furan-2-carbonyl)aniline. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the final product, methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. The synthesis of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions, making it a versatile compound for scientific research.

properties

IUPAC Name

methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-16(19)12-5-2-7-13-11(12)6-3-9-17(13)15(18)14-8-4-10-21-14/h2,4-5,7-8,10H,3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWDSHSESHOEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN(C2=CC=C1)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate

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